2-Bromo-5-fluoro-4-(hydroxymethyl)phenol
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Overview
Description
2-Bromo-5-fluoro-4-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H6BrFO2 It is a derivative of phenol, where the phenolic ring is substituted with bromine, fluorine, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol typically involves the bromination and fluorination of a phenolic precursor. One common method is the selective bromination of 5-fluoro-4-(hydroxymethyl)phenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-4-(hydroxymethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 2-Bromo-5-fluoro-4-formylphenol or 2-Bromo-5-fluoro-4-carboxyphenol.
Reduction: Formation of 2-Bromo-5-fluoro-4-(methyl)phenol.
Substitution: Formation of 2-substituted-5-fluoro-4-(hydroxymethyl)phenol derivatives.
Scientific Research Applications
2-Bromo-5-fluoro-4-(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to molecular targets, making it a potent inhibitor or activator .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorophenol
- 2-Bromo-5-fluorophenol
- 4-Bromo-2-(hydroxymethyl)phenol
Uniqueness
2-Bromo-5-fluoro-4-(hydroxymethyl)phenol is unique due to the combination of bromine, fluorine, and hydroxymethyl substituents on the phenolic ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H6BrFO2 |
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Molecular Weight |
221.02 g/mol |
IUPAC Name |
2-bromo-5-fluoro-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H6BrFO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-2,10-11H,3H2 |
InChI Key |
UCWGXBWWAQBQMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)F)CO |
Origin of Product |
United States |
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